![molecular formula C10H9BrF3NO B2445767 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 3851-43-2](/img/structure/B2445767.png)

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

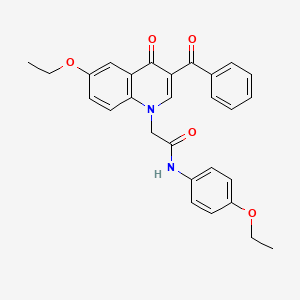

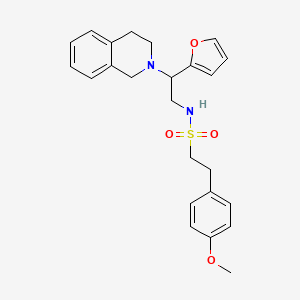

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide, also referred to as 2-BTFPA, is an extensively utilized bromoacetamide compound with diverse applications in scientific research . Its remarkable versatility makes it valuable in the synthesis of various organic compounds and as a catalyst for numerous reactions .

Synthesis Analysis

In the field of organic synthesis, 2-BTFPA plays a crucial role, facilitating the production of an extensive range of compounds . It acts as a catalyst for synthesizing diverse organic compounds including polymer materials and other organic substances . It involves the formation of a bromonium ion intermediate. Subsequently, this intermediate is susceptible to attack by a nucleophile, such as a carboxylic acid, resulting in the desired product .Molecular Structure Analysis

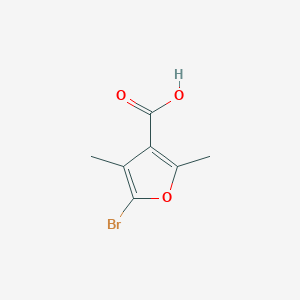

The molecular formula of 2-BTFPA is C9H7BrF3NO . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis

2-BTFPA demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones . It also plays a crucial role in the synthesis of various organic compounds .Physical And Chemical Properties Analysis

The molecular weight of 2-BTFPA is 282.06 . It is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide”, also referred to as 2-BTFPA, is extensively utilized in the field of organic synthesis . It plays a crucial role in facilitating the production of an extensive range of compounds .

Catalyst for Reactions

2-BTFPA acts as a catalyst for numerous reactions . It’s remarkable versatility makes it valuable in the synthesis of various organic compounds .

Synthesis of Polymer Materials

This compound is used in the synthesis of diverse organic compounds including polymer materials . It involves the formation of a bromonium ion intermediate, which is susceptible to attack by a nucleophile, such as a carboxylic acid, resulting in the desired product .

Oxidation of Alcohols

2-BTFPA demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones .

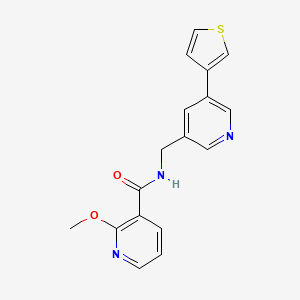

Synthesis of Bioactive Compounds

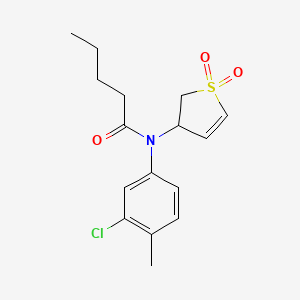

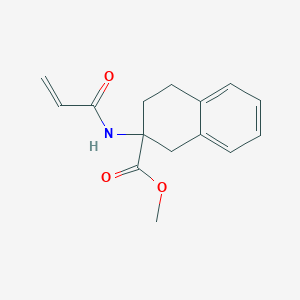

It has been used in the synthesis of bioactive compounds. For instance, it has been used in the synthesis of thieno [2,3-b]quinoline-2-carboxamide and cycloalkyl [b]thieno [3,2-e]pyridine-2-carboxamide derivatives, which have shown cytotoxicity .

Development of Antiviral Agents

2-BTFPA has been used in the development of small molecules with a noncanonical binding mode to HIV-1 Trans Activation Response (TAR) RNA .

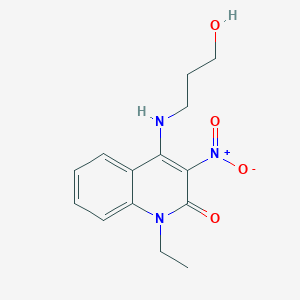

Anti-Trypanosoma cruzi Biological Evaluation

It has been used in the synthesis of novel 2-Nitropyrrole Derivatives for Anti-Trypanosoma cruzi Biological Evaluation .

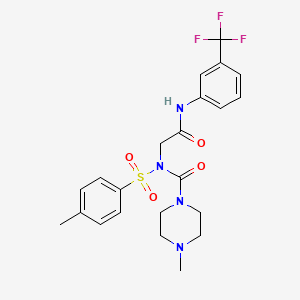

Synthesis of Sulfonyl Urea

The sulfonyl urea obtained from 2-BTFPA was used directly in the following condensation with 4-(trifluoromethyl)phenacyl bromide .

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide is the Androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

It is known to interact with its target, the androgen receptor . The compound may bind to the receptor and modulate its activity, leading to changes in the transcription of specific genes.

Biochemical Pathways

Given its interaction with the androgen receptor, it may influence pathways related tocellular proliferation and differentiation .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide’s action are likely related to its interaction with the androgen receptor. By modulating the activity of this receptor, the compound may influence the expression of specific genes, potentially affecting cellular proliferation and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the physiological environment in which the compound acts, including pH, temperature, and the presence of other molecules, can also affect its efficacy.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-N-[3-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c1-6(11)9(16)15-8-4-2-3-7(5-8)10(12,13)14/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAQEVYCJBKRDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2445690.png)

![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445702.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2445703.png)